molecular formula C15H10Cl2N4OS B2755589 (E)-N'-(2,4-dichlorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1285563-53-2

(E)-N'-(2,4-dichlorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2755589
CAS No.: 1285563-53-2
M. Wt: 365.23
InChI Key: JCSNPVIBBFKBMF-QGMBQPNBSA-N
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Description

(E)-N'-(2,4-dichlorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C15H10Cl2N4OS and its molecular weight is 365.23. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition Studies

The study by Karrouchi et al. (2021) synthesized a related compound and explored its potential as an enzyme inhibitor, particularly against α-glucosidase and α-amylase, which are crucial in managing diabetes. The compound showed promising inhibition capabilities, suggesting its potential application in developing new antidiabetic agents. Molecular docking studies further supported its strong binding affinity to the enzyme's active sites, indicating a potent inhibitory effect compared to known inhibitors like Acarbose (Karrouchi et al., 2021).

Corrosion Inhibition for Mild Steel

Another significant application of pyrazole carbohydrazide derivatives, closely related to the queried compound, was found in the field of corrosion inhibition. Paul et al. (2020) investigated synthesized compounds' effectiveness in protecting mild steel in acidic conditions. The results showed high inhibition efficiency, making these compounds viable options for industrial applications where corrosion resistance is critical. The compounds formed a protective monolayer on the steel surface, significantly reducing corrosion rates in a 15% HCl solution (Paul et al., 2020).

Spectroscopic and Molecular Docking Studies

Karrouchi et al. (2020) focused on the synthesis, characterization, and computational analysis of a similar compound. Their research involved comprehensive spectroscopic techniques and density functional theory (DFT) calculations to understand the compound's properties and stability in different phases. Molecular docking studies indicated that these compounds could serve as effective inhibitors against specific protein receptors, hinting at potential biomedical applications, particularly in developing new therapeutic agents (Karrouchi et al., 2020).

Antidepressant Activity

The antidepressant activities of thiophene-based pyrazoline derivatives were explored by Mathew et al. (2014), who synthesized a series of compounds and assessed their efficacy in animal models. One compound significantly reduced immobility time in forced swimming and tail suspension tests, indicating strong antidepressant effects. This research opens the door for further exploration into the use of pyrazoline derivatives in treating depression (Mathew et al., 2014).

Fluorescence Sensing Applications

A study by Wei et al. (2022) on a pyrazole derivative demonstrated its application as a fluorescence sensor for detecting metal ions like Al3+ and Fe3+. The synthesized compound exhibited an off-on-off fluorescence response upon binding to these ions, showcasing its potential for environmental monitoring and biological applications (Wei et al., 2022).

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4OS/c16-10-4-3-9(11(17)6-10)8-18-21-15(22)13-7-12(19-20-13)14-2-1-5-23-14/h1-8H,(H,19,20)(H,21,22)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSNPVIBBFKBMF-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.